molecular formula C15H8BrI2N3O5S B13808349 2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid

2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid

Cat. No.: B13808349
M. Wt: 676.0 g/mol
InChI Key: WSMUKZSTXXKYLN-UHFFFAOYSA-N
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Description

2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid is a complex organic compound characterized by the presence of multiple substituents on a benzene ring This compound contains bromine, nitro, carbamothioylamino, and diiodobenzoic acid groups, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Bromination: Introduction of the bromine atom into the benzene ring using bromine (Br₂) and a catalyst such as iron(III) bromide (FeBr₃).

    Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Carbamothioylation: Formation of the carbamothioylamino group through the reaction of the intermediate with thiourea.

    Iodination: Introduction of iodine atoms using iodine (I₂) and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Oxidation Reactions: The carbamothioyl group can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the halogens.

Scientific Research Applications

2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and iodine atoms may facilitate binding to proteins or nucleic acids, affecting their function. The carbamothioyl group can form covalent bonds with thiol groups in proteins, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-nitrobenzoic acid
  • 2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid
  • 2-Bromo-5-chlorobenzonitrile

Uniqueness

2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid is unique due to the combination of bromine, nitro, carbamothioylamino, and diiodobenzoic acid groups in a single molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H8BrI2N3O5S

Molecular Weight

676.0 g/mol

IUPAC Name

2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid

InChI

InChI=1S/C15H8BrI2N3O5S/c16-10-2-1-7(21(25)26)5-8(10)13(22)20-15(27)19-12-9(14(23)24)3-6(17)4-11(12)18/h1-5H,(H,23,24)(H2,19,20,22,27)

InChI Key

WSMUKZSTXXKYLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O)Br

Origin of Product

United States

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